

# Spectroscopic Profile of Methyl 2,5-dichloronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2,5-dichloronicotinate

Cat. No.: B1303832

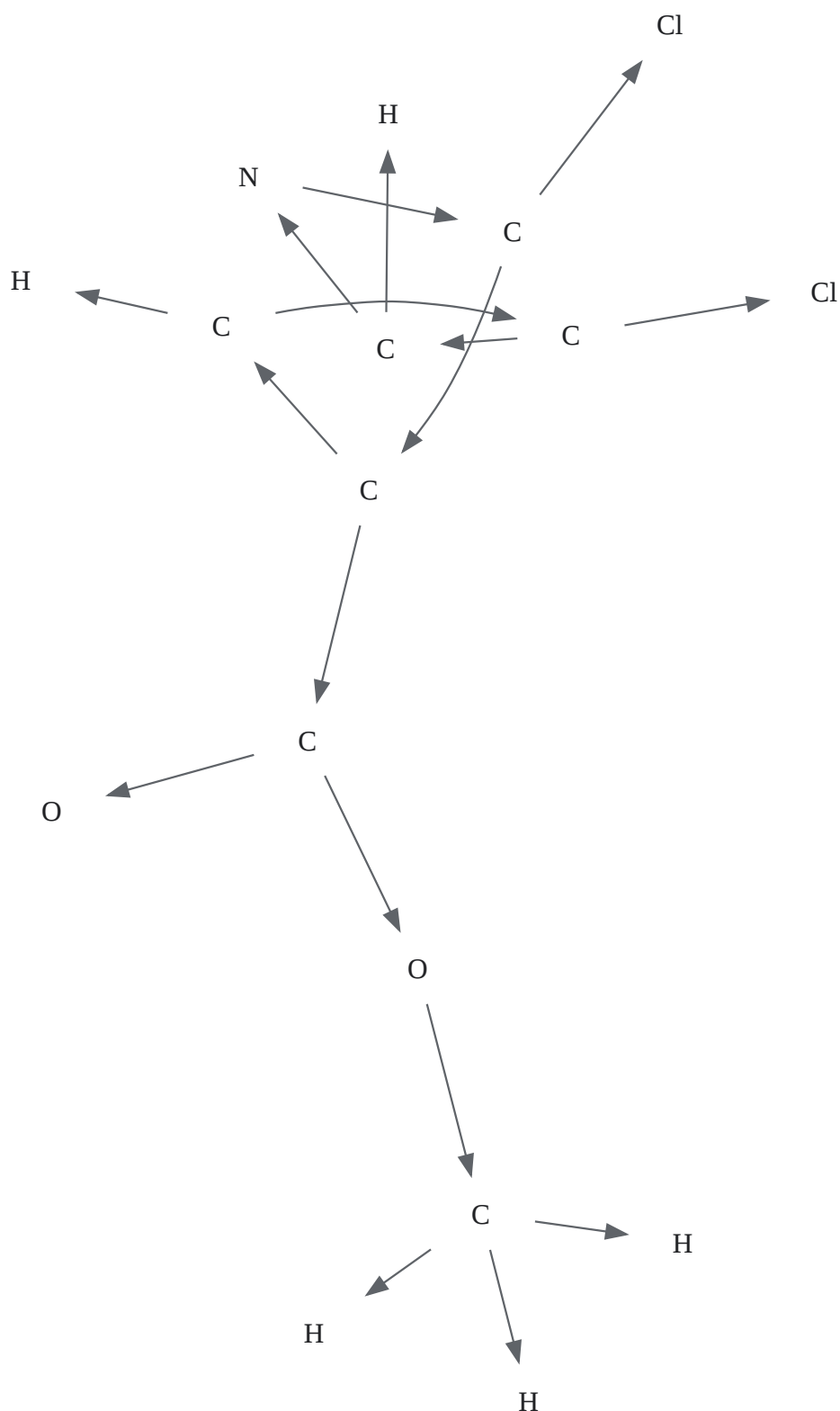
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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Methyl 2,5-dichloronicotinate** (CAS No: 67754-03-4; Molecular Formula:  $C_7H_5Cl_2NO_2$ ; Molecular Weight: 206.03 g/mol ).<sup>[1][2][3]</sup> In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of this molecule. This approach is a powerful tool in modern chemical research, enabling the structural verification and characterization of novel or sparsely documented compounds.<sup>[4][5]</sup>

**Methyl 2,5-dichloronicotinate** is a halogenated pyridine derivative with applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.<sup>[2][6]</sup> A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this key building block.

## Molecular Structure and Spectroscopic Overview

The structural features of **Methyl 2,5-dichloronicotinate**, namely the dichlorinated pyridine ring, the methyl ester group, and the relative positions of these functionalities, give rise to a unique and predictable spectroscopic fingerprint.



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Figure 1. Chemical structure of **Methyl 2,5-dichloronicotinate**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For **Methyl 2,5-dichloronicotinate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are highly informative. The predicted spectra discussed below were generated using advanced computational models that consider through-bond and through-space electronic effects.<sup>[7][8]</sup>

## Predicted $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is anticipated to be simple and diagnostic, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl ester protons.

Experimental Protocol (Predicted Data Acquisition):

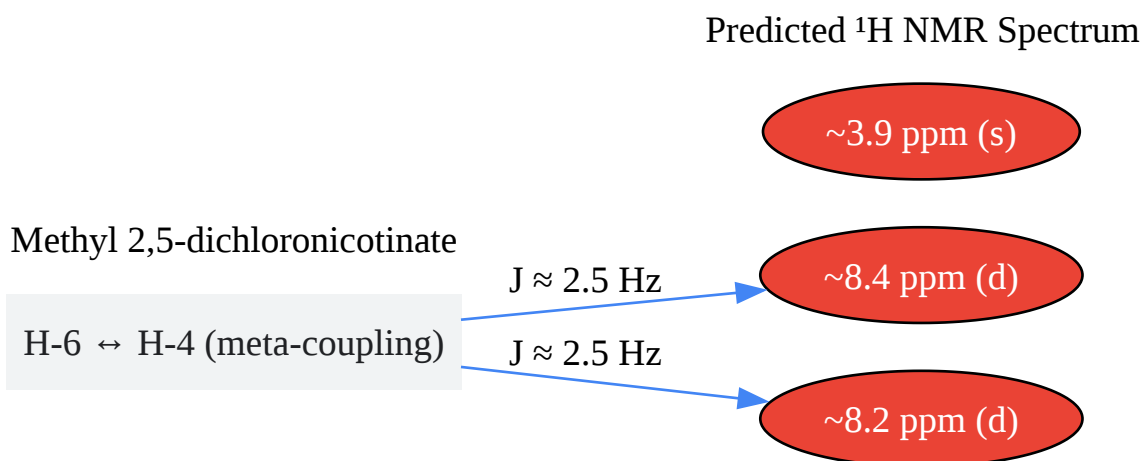
- **Structure Input:** The chemical structure of **Methyl 2,5-dichloronicotinate** was inputted into a validated NMR prediction software using its SMILES notation (COC(=O)c1cc(Cl)cnc1Cl).<sup>[3]</sup>
- **Solvent Selection:** Chloroform-d ( $\text{CDCl}_3$ ) was selected as the virtual solvent, as it is a common choice for non-polar to moderately polar organic compounds.
- **Prediction Algorithm:** A hierarchical organization of spheres (HOSE) code-based algorithm, combined with machine learning from a large database of experimental spectra, was utilized to predict the chemical shifts ( $\delta$ ) and coupling constants (J).<sup>[9][10]</sup>
- **Data Output:** The predicted chemical shifts, multiplicities, and coupling constants were tabulated.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Methyl 2,5-dichloronicotinate** (in  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~8.3 - 8.5	Doublet	1H	H-6	~2.5
~8.1 - 8.3	Doublet	1H	H-4	~2.5
~3.9 - 4.0	Singlet	3H	-OCH <sub>3</sub>	N/A

#### Interpretation:

The two aromatic protons, H-4 and H-6, are predicted to appear as distinct doublets due to meta-coupling. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring are expected to shift these protons significantly downfield. The methyl protons of the ester group are anticipated to appear as a sharp singlet in the typical range for such functionalities.



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Figure 2. Predicted <sup>1</sup>H NMR correlations for **Methyl 2,5-dichloronicotinate**.

## Predicted <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Protocol (Predicted Data Acquisition):

The protocol is analogous to the  $^1\text{H}$  NMR prediction, with the algorithm specifically calculating the  $^{13}\text{C}$  chemical shifts.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Methyl 2,5-dichloronicotinate** (in  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~164 - 166	C=O (ester)
~150 - 152	C-2
~148 - 150	C-6
~138 - 140	C-4
~132 - 134	C-5
~125 - 127	C-3
~52 - 54	-OCH <sub>3</sub>

Interpretation:

The carbonyl carbon of the ester is expected at the lowest field. The carbons directly bonded to the electronegative chlorine (C-2 and C-5) and nitrogen atoms will also be significantly deshielded. The methyl carbon of the ester will appear at the highest field.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **Methyl 2,5-dichloronicotinate** is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, aromatic C=C and C=N stretching, and C-Cl stretching.

Experimental Protocol (Predicted Data Acquisition):

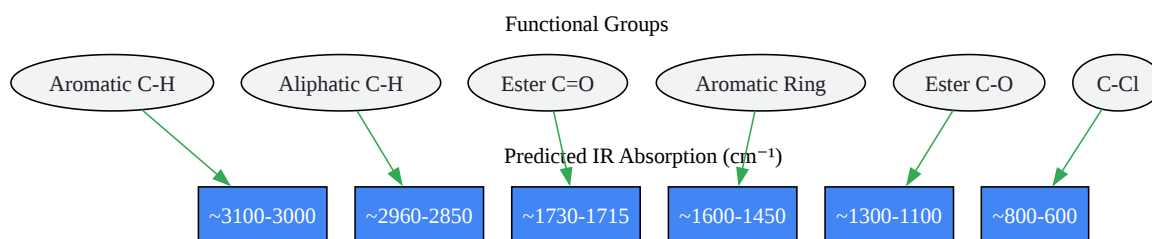
- **Structure Input:** The molecular structure was provided to an IR prediction tool.
- **Computational Method:** Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory are commonly used for vibrational frequency predictions.[\[11\]](#)
- **Data Output:** A list of predicted vibrational frequencies and their corresponding vibrational modes was generated.

Table 3: Predicted Major IR Absorption Bands for **Methyl 2,5-dichloronicotinate**

Predicted Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~2960 - 2850	Weak	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~1730 - 1715	Strong	C=O Stretch (Ester)
~1600 - 1450	Medium	Aromatic C=C and C=N Stretch
~1300 - 1100	Strong	C-O Stretch (Ester)
~800 - 600	Medium-Strong	C-Cl Stretch

**Interpretation:**

The most prominent peak is anticipated to be the strong C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The C-Cl stretches are expected in the fingerprint region.



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Figure 3. Correlation of functional groups to predicted IR absorption regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol (Predicted Data Acquisition):

- Structure Input: The molecular structure was submitted to a mass spectrometry fragmentation prediction tool.<sup>[12]</sup>
- Ionization Method: Electron Ionization (EI) was selected as the virtual ionization method, as it is a common technique that induces fragmentation.
- Fragmentation Prediction: The software predicts fragmentation pathways based on established rules of chemical bonding and stability of the resulting fragments.<sup>[12]</sup>
- Data Output: A predicted mass spectrum, including the molecular ion peak and major fragment ions, was generated.

Table 4: Predicted Major Ions in the Mass Spectrum of **Methyl 2,5-dichloronicotinate**

Predicted m/z	Ion Structure	Interpretation
205/207/209	$[C_7H_5Cl_2NO_2]^+$	Molecular Ion ( $M^+$ ) peak with isotopic pattern for two chlorine atoms
174/176/178	$[M - OCH_3]^+$	Loss of the methoxy radical
146/148/150	$[M - COOCH_3]^+$	Loss of the carbomethoxy radical
111/113	$[C_4H_2ClN]^+$	Fragmentation of the pyridine ring

#### Interpretation:

The molecular ion peak is expected to show a characteristic isotopic pattern ( $M^+$ ,  $M^{+2}$ ,  $M^{+4}$ ) due to the presence of two chlorine atoms ( $^{35}Cl$  and  $^{37}Cl$ ).<sup>[13]</sup> The most abundant fragments are likely to result from the cleavage of the ester group, such as the loss of the methoxy radical or the entire carbomethoxy group. Further fragmentation of the dichloropyridine ring would lead to smaller charged species.

## Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 2,5-dichloronicotinate**. The predicted  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data collectively offer a robust and self-validating system for the structural confirmation of this important chemical intermediate. While predicted data is a powerful tool, experimental verification remains the gold standard. The information presented herein serves as a valuable reference for researchers working with **Methyl 2,5-dichloronicotinate**, aiding in its synthesis, purification, and downstream applications.

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